1-Benzylpiperidine-3-carbonitrile
Overview
Description
1-Benzylpiperidine-3-carbonitrile is a synthetic compound belonging to the class of piperidine derivatives. It was first synthesized in the 1960s and has since been studied for its potential therapeutic and toxic effects. The compound is characterized by a piperidine ring substituted with a benzyl group and a nitrile group at the third position.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzylpiperidine-3-carbonitrile can be synthesized through various synthetic routes. . The reaction conditions typically involve:
Temperature: Room temperature to moderate heating.
Solvent: Common solvents include dichloromethane or tetrahydrofuran.
Catalysts: Bases such as sodium hydroxide or potassium carbonate.
Industrial Production Methods: Industrial production of this compound often involves large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction conditions to minimize by-products and ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions: 1-Benzylpiperidine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide.
Major Products:
Scientific Research Applications
1-Benzylpiperidine-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex piperidine derivatives.
Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 1-Benzylpiperidine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound is known to interact with neurotransmitter receptors, particularly those involved in the dopaminergic and serotonergic systems. This interaction can modulate neurotransmitter release and receptor activity, leading to various physiological effects .
Comparison with Similar Compounds
- 1-Benzylpiperidine-4-carbonitrile
- 1-Benzylpiperidine-2-carbonitrile
- 1-Benzylpiperidine-3-carboxylic acid
Comparison: 1-Benzylpiperidine-3-carbonitrile is unique due to the position of the nitrile group on the piperidine ring. This positioning influences its reactivity and interaction with biological targets. Compared to its analogs, it may exhibit different pharmacological properties and synthetic utility .
Properties
IUPAC Name |
1-benzylpiperidine-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2/c14-9-13-7-4-8-15(11-13)10-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-8,10-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNWAFQDLIHHQAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10629004 | |
Record name | 1-Benzylpiperidine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10629004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91820-96-1 | |
Record name | 1-Benzylpiperidine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10629004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-benzylpiperidine-3-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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